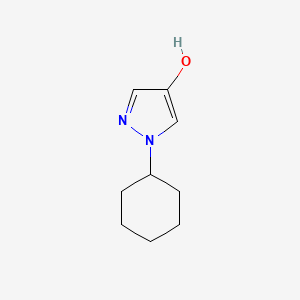

1-cyclohexyl-1H-pyrazol-4-ol

Description

Overview of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and organic synthesis. mdpi.comijraset.com This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. bohrium.comnih.gov Pyrazole derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. globalresearchonline.netmdpi.comnih.gov The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives, enabling chemists to fine-tune their physicochemical and biological properties for specific therapeutic applications. researchgate.netrsc.org In organic synthesis, pyrazoles serve as valuable building blocks for the construction of more complex molecules and are utilized in the development of agrochemicals, dyes, and polymers. mdpi.comorientjchem.org

The success of pyrazole-based compounds in drug discovery is exemplified by the number of approved drugs containing this moiety. Medications such as Celecoxib (an anti-inflammatory drug), Ruxolitinib (an anticancer agent), and Sildenafil (used to treat erectile dysfunction) all feature a pyrazole core, highlighting the scaffold's importance in modern medicine. bohrium.comglobalresearchonline.nettandfonline.com The continued exploration of pyrazole chemistry promises the development of novel therapeutic agents with improved efficacy and safety profiles. researchgate.net

Significance of the 1-Cyclohexyl-1H-pyrazol-4-ol Scaffold within Pyrazole Research

Within the extensive family of pyrazole derivatives, the this compound scaffold has emerged as a structure of particular interest. The presence of a cyclohexyl group at the N1 position and a hydroxyl group at the C4 position imparts specific properties to the molecule that are significant for its chemical reactivity and potential biological activity. The cyclohexyl group, being a bulky and lipophilic substituent, can influence the molecule's ability to bind to biological targets and its pharmacokinetic profile. The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition processes.

Derivatives of this scaffold are being investigated for various potential applications. For instance, related structures like 1-cyclohexyl-1H-pyrazole-4-carboxylic acid and its derivatives are being explored. sigmaaldrich.comuni.lu The synthesis of various substituted 1-cyclohexyl-1H-pyrazoles, such as 1-cyclohexyl-3,5-dimethyl-1H-pyrazole, has been a subject of research, indicating the chemical tractability and interest in this class of compounds. acs.org Furthermore, the synthesis of related compounds like 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) from cyclohexanone (B45756) highlights the reactivity of the pyrazole ring and its potential for creating more complex structures. mdpi.comresearchgate.net

Research Objectives and Scope

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. This review will be strictly limited to the chemical properties and synthesis of this specific molecule and its immediate derivatives. The scope will not extend to dosage, administration, or safety profiles. The article aims to collate and present detailed research findings based on available scientific literature.

The following sections will delve into the known chemical properties and synthetic methodologies for this compound, supported by data tables for clarity and ease of reference. This focused approach will provide a detailed chemical profile of the compound, contributing to the broader understanding of pyrazole chemistry.

Chemical Properties of this compound

The fundamental chemical characteristics of this compound are presented below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C9H14N2O | fluorochem.co.uk |

| Molecular Weight | 166.22 g/mol | fluorochem.co.uk |

| CAS Number | 84996-35-0 | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | C1CCN(CC1)c2cc(on2)O | fluorochem.co.uk |

| InChI Key | VJDHECBYDNBHHK-UHFFFAOYSA-N | fluorochem.co.uk |

Synthesis of this compound and Related Derivatives

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. nih.gov Generally, pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines. sphinxsai.com While specific synthetic routes for this compound are not extensively detailed in the readily available literature, the synthesis of closely related compounds provides insight into potential methodologies.

For example, the synthesis of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole has been achieved through the reaction of cyclohexanamine with 2,4-pentanedione. acs.org This suggests that a similar condensation reaction using an appropriately substituted hydrazine (B178648) and a 1,3-dicarbonyl precursor could yield this compound.

Another relevant synthesis is that of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), which involves the reaction of crude 1-methyl-2-pyrazolin-5-one with cyclohexanone. mdpi.com This reaction demonstrates the utility of cyclohexanone as a starting material for introducing the cyclohexyl moiety.

The synthesis of 1-cyclohexyl-1H-pyrazole-4-carboxylic acid is also documented, which could potentially be a precursor for obtaining this compound through a reduction or other functional group interconversion. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDHECBYDNBHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexyl 1h Pyrazol 4 Ol and Its Analogs

Strategies for Constructing the Pyrazole (B372694) Core

The construction of the pyrazole ring is a well-explored area of heterocyclic chemistry. Several robust methods have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine (like cyclohexylhydrazine), a mixture of two regioisomeric pyrazoles can be formed. nih.gov However, the reaction conditions, including solvent and pH, can often be tuned to favor the formation of one isomer. nih.gov For the synthesis of 1-cyclohexyl-1H-pyrazol-4-ol, cyclohexylhydrazine (B1595531) would serve as the binucleophile, ensuring the introduction of the cyclohexyl group at the N1 position.

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Conditions | Product Type |

|---|---|---|---|

| β-Diketone | Phenylhydrazine | Acetic Acid | 1,3,5-Trisubstituted Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine Hydrate (B1144303) | Iodine | 1,3,5-Trisubstituted Pyrazole |

This table presents generalized examples of the cyclocondensation approach.

1,3-Dipolar Cycloaddition Approaches

A powerful alternative for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method offers a high degree of convergence and is often highly regioselective.

In this approach, a diazo compound, acting as the three-atom component, reacts with an alkyne or an alkene (which is subsequently oxidized) to form the five-membered ring. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. For instance, the reaction of tosylhydrazones (as precursors to diazo compounds in situ) with nitroalkenes has been shown to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient tools for generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of complex pyrazole derivatives in a one-pot fashion. beilstein-journals.orgnih.gov These reactions often combine elements of other strategies, such as Knoevenagel condensation followed by Michael addition and cyclization. nih.gov

For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to densely functionalized pyrano[2,3-c]pyrazoles. nih.govnih.gov By carefully selecting the components, it is possible to construct a wide array of substituted pyrazoles. An iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been developed to produce 5-amino-4-(arylselanyl)-1H-pyrazoles, demonstrating the utility of MCRs in installing specific functionalities. nih.gov

Transformations from Pre-existing Heterocyclic Systems

Pyrazoles can also be synthesized through the chemical transformation of other heterocyclic rings. This strategy often involves a ring-opening and subsequent ring-closing cascade. A common example is the conversion of isoxazoles into pyrazoles by reaction with hydrazine. The reaction proceeds via nucleophilic attack of hydrazine on the isoxazole (B147169) ring, leading to its cleavage and subsequent recyclization to form the thermodynamically more stable pyrazole ring. Similarly, pyranones can serve as precursors to pyrazoles when treated with arylhydrazines. mdpi.com

Regioselective Introduction and Functionalization of the Cyclohexyl Moiety and Hydroxyl Group

To synthesize the specific target, this compound, methods must allow for the precise placement of both the N1-cyclohexyl group and the C4-hydroxyl group.

Cyclocondensation Reactions Incorporating Cyclohexanone (B45756) Adducts

The direct synthesis of this compound can be envisioned through a strategic cyclocondensation reaction. The key reagents for this transformation would be cyclohexylhydrazine and a three-carbon building block that facilitates the introduction of a hydroxyl group at the C4 position.

Introduction of the Cyclohexyl Moiety : The use of cyclohexylhydrazine as the nitrogen source is the most direct method to install the cyclohexyl group at the N1 position of the pyrazole ring. This reagent can be prepared from cyclohexanone and is a common building block in heterocyclic synthesis.

Introduction of the 4-Hydroxyl Group : The C4-hydroxyl group requires a specific 1,3-dielectrophile. A suitable precursor is a derivative of formylacetic acid (or its ester), such as 2-formyl-3-oxosuccinate. The reaction of cyclohexylhydrazine with such a β-ketoester would lead to the formation of a 1-cyclohexylpyrazole-4-carboxylate ester. Subsequent hydrolysis of the ester to the carboxylic acid, followed by a Curtius, Hofmann, or similar rearrangement and final hydrolysis, could yield the desired 4-hydroxypyrazole. Alternatively, direct hydroxylation of a pre-formed 1-cyclohexylpyrazole (B1610381) at the C4 position can be achieved, although this may present challenges in controlling regioselectivity. nih.gov More direct methods involve the cyclization of hydrazines with reagents that already contain a precursor to the hydroxyl group at the central carbon of the three-carbon chain. researchgate.net For instance, the Vilsmeier-Haack reaction on hydrazones can yield 4-formylpyrazoles, which can be further converted to 4-hydroxymethyl or 4-hydroxy derivatives. chemmethod.comorganic-chemistry.org

Table 2: Key Reagents for Targeted Synthesis

| Target Moiety | Key Reagent/Precursor | Synthetic Role |

|---|---|---|

| N1-Cyclohexyl Group | Cyclohexylhydrazine | Provides the N1-N2 unit and the cyclohexyl substituent. |

| C4-Hydroxyl Group | Diethyl formylsuccinate | Acts as the C3-C4-C5 unit, with the C4 ester group serving as a precursor to the hydroxyl function. |

This table outlines the strategic selection of reagents for the synthesis of the target compound.

Synthetic Routes to this compound and Related Compounds

The synthesis of this compound and its analogs is a topic of interest in medicinal and materials chemistry due to the diverse biological activities and applications of functionalized pyrazole scaffolds. The construction of this particular molecule, featuring a cyclohexyl group at the N1 position and a hydroxyl group at the C4 position, can be approached through several strategic synthetic methodologies. These routes primarily involve the formation of the pyrazole core, followed by or concurrent with the introduction of the desired cyclohexyl and hydroxyl functionalities. This article explores key synthetic strategies, with a focus on derivatization from chalcone (B49325) epoxides and other specific reaction pathways.

2 Derivatization from Chalcone Epoxides to Pyrazol-4-ol Structures

A significant pathway to pyrazol-4-ol derivatives involves the utilization of chalcone epoxides as key starting materials. Chalcones, which are α,β-unsaturated ketones, can be readily epoxidized at the double bond to form chalcone epoxides. These epoxides then serve as electrophilic substrates for reaction with hydrazine derivatives.

The reaction of a chalcone epoxide with a substituted hydrazine, such as cyclohexylhydrazine, is reported to yield 4-hydroxy substituted pyrazolines ijcrt.org. The proposed mechanism involves the nucleophilic attack of the hydrazine at one of the epoxide carbons, leading to the opening of the epoxide ring. This is followed by an intramolecular condensation reaction between the newly formed hydroxyl group and the other nitrogen of the hydrazine, ultimately leading to the formation of the pyrazoline ring with a hydroxyl group at the 4-position. Subsequent aromatization, if it does not occur spontaneously, can be achieved to yield the pyrazol-4-ol.

Reaction Scheme:

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-cyclohexyl-1H-pyrazol-4-ol is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the cyclohexyl group.

Pyrazole Protons: The pyrazole ring should exhibit two singlets for the protons at the C3 and C5 positions. Their chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

Cyclohexyl Protons: The protons of the cyclohexyl group would appear as a series of multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen (the methine proton) would likely be shifted further downfield compared to the other cyclohexyl protons.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton (-OH) would also be present. Its chemical shift can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Pyrazole Carbons: The carbon atoms of the pyrazole ring would show distinct signals. The carbon atom bearing the hydroxyl group (C4) would be significantly shifted downfield.

Cyclohexyl Carbons: The six carbon atoms of the cyclohexyl ring would also produce separate signals in the aliphatic region. The carbon atom directly attached to the pyrazole nitrogen would be the most downfield of this group.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy could be used to characterize the two nitrogen atoms within the pyrazole ring, providing further confirmation of the heterocyclic structure. Each nitrogen atom would be expected to have a unique chemical shift.

Two-Dimensional NMR Techniques for Structural Confirmation

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.

COSY: Would show correlations between adjacent protons, helping to assign the protons within the cyclohexyl ring.

HSQC: Would correlate each proton with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (over two or three bonds), which is crucial for establishing the connection between the cyclohexyl group and the pyrazole ring, as well as the position of the hydroxyl group.

Infrared Spectroscopy (IR)

The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

C-H Stretch: Absorptions for the C-H bonds of the pyrazole ring would appear in the aromatic region (around 3000-3100 cm⁻¹), while those for the cyclohexyl group would be in the aliphatic region (around 2850-2950 cm⁻¹).

C=C and C=N Stretch: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region.

C-O Stretch: A stretching band for the C-O bond of the hydroxyl group would be expected around 1050-1150 cm⁻¹.

Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The pyrazole ring acts as a chromophore and would be expected to show absorption maxima in the UV region, characteristic of π → π* transitions. The position of these absorptions can be influenced by the presence of the hydroxyl group and the cyclohexyl substituent.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) further provides the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

A comprehensive search of scientific databases, including the NIST Mass Spectrometry Data Center, reveals no specific experimental mass spectral data for this compound. While spectra for the parent 1H-Pyrazole are well-documented, this information is not directly transferable to its N-cyclohexyl-substituted and 4-hydroxy derivative. For related compounds, such as 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine, predicted mass-to-charge ratios for various adducts ([M+H]+, [M+Na]+, etc.) are available in databases like PubChem, but these are theoretical calculations for a different molecule and not experimental results for this compound.

Elemental Analysis

Elemental analysis is a crucial method used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to confirm its elemental makeup and purity.

The molecular formula for this compound is C₉H₁₄N₂O. The theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 64.26% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.39% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.65% |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.51% |

| Total | 168.22 | 100.00% |

Despite the ability to calculate these theoretical values, a review of published research and chemical data repositories shows no available experimental elemental analysis findings for this compound to validate these percentages.

Thin Layer Chromatography (TLC) Analysis

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for identifying compounds, determining their purity, and following the progress of a reaction. The retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and on a particular stationary phase.

No specific Rƒ values or TLC conditions have been reported in the scientific literature for this compound. The development of a suitable TLC protocol would require experimental work to determine the optimal stationary phase (e.g., silica gel, alumina) and mobile phase (a single solvent or a mixture) that would provide a clear separation and a characteristic Rƒ value for the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing.

There are currently no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other structural databases. While crystallographic data is available for related pyrazole derivatives, such as Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, this information cannot be used to infer the specific solid-state structure of the title compound. Obtaining these data would necessitate the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Reactivity Studies and Synthetic Transformations of 1 Cyclohexyl 1h Pyrazol 4 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In substituted pyrazoles, the position of substitution is directed by the existing groups. For 1-cyclohexyl-1H-pyrazol-4-ol, the hydroxyl group at the C4 position is a strong activating group and, along with the N-cyclohexyl group, directs incoming electrophiles. However, since the most activated position (C4) is already substituted, electrophilic attack will primarily occur at other available positions on the ring, typically C3 or C5, with the regioselectivity influenced by steric hindrance from the N-cyclohexyl group.

Generally, pyrazole undergoes electrophilic substitution preferentially at the 4th position slideshare.netrrbdavc.org. When this position is blocked, substitution may occur at other positions. The presence of the hydroxyl group strongly activates the ring, facilitating reactions such as nitration, halogenation, and sulfonation under appropriate conditions.

Table 1: Representative Electrophilic Substitution Reactions on Pyrazole Rings

| Reaction | Reagents | Electrophile | Typical Position | Resulting Product |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack | POCl₃ + DMF | ClCH=N(CH₃)₂⁺ | C4 | 4-Formylpyrazole |

Note: This table illustrates general reactivity for the pyrazole core. For this compound, substitution would be directed to other positions as C4 is occupied.

Nucleophilic Attack and Subsequent Transformations

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. encyclopedia.pub

However, the molecule can participate in reactions where its own atoms act as nucleophiles. The oxygen atom of the C4-hydroxyl group is nucleophilic and can attack various electrophiles. For instance, it can be deprotonated by a base to form a phenoxide-like pyrazolate anion, which is a significantly stronger nucleophile. This anion can then react with electrophiles such as alkyl halides or acyl chlorides in O-alkylation or O-acylation reactions, respectively. These transformations fall under the category of functional group interconversions of the hydroxyl group, discussed in the next section.

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group at the C4 position is a key site for synthetic modification. Its conversion to other functional groups opens up a wide range of subsequent chemical transformations. Standard alcohol chemistry can be applied to achieve these interconversions. fiveable.mevanderbilt.edu

Key transformations include:

Conversion to Ethers (O-alkylation): Treatment with a base (e.g., NaH) followed by an alkyl halide (e.g., methyl iodide) yields the corresponding ether.

Conversion to Esters (O-acylation): Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine) produces the corresponding ester.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters like tosylates or mesylates. vanderbilt.eduub.edu These are excellent leaving groups, pivotal for subsequent nucleophilic substitution or cross-coupling reactions.

Conversion to Halides: The hydroxyl group can be converted to a halide (Cl, Br). Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed, although the conditions must be carefully controlled to avoid undesired side reactions on the pyrazole ring. vanderbilt.eduub.edu

Table 2: Summary of Hydroxyl Group Interconversions

| Starting Functional Group | Reagents | Resulting Functional Group |

|---|---|---|

| Hydroxyl (-OH) | Base (e.g., NaH), then R-X | Ether (-OR) |

| Hydroxyl (-OH) | Acyl Chloride (RCOCl), Base | Ester (-OCOR) |

| Hydroxyl (-OH) | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonate Ester (-OSO₂R) |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazole Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comsigmaaldrich.comyoutube.com To engage this compound in these reactions, the hydroxyl group must first be converted into a suitable leaving group, such as a triflate (-OTf) or a halide. The resulting pyrazolyl triflate or halide can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: The pyrazolyl triflate can be coupled with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond at the C4 position. acs.orgyoutube.com

Heck Coupling: This reaction involves the coupling of the pyrazolyl halide/triflate with an alkene to introduce a vinyl group onto the pyrazole ring. youtube.com

Sonogashira Coupling: A terminal alkyne can be coupled with the pyrazolyl halide/triflate using a palladium catalyst and a copper(I) co-catalyst to install an alkynyl moiety.

Stille Coupling: This involves the reaction of the pyrazolyl halide/triflate with an organostannane reagent.

These reactions provide a robust platform for elaborating the pyrazole core, allowing for the introduction of a diverse array of aryl, heteroaryl, vinyl, and alkynyl substituents.

Derivatization Strategies for Enhancing Molecular Complexity

Building upon the fundamental reactions, more complex derivatives can be synthesized. A key strategy involves the preparation of pyrazole-based organometallic or organoboron reagents, which serve as versatile building blocks for further elaboration.

A particularly valuable derivative is the corresponding boronic acid or its pinacol (B44631) ester. The synthesis of pyrazole boronic esters can be achieved through several routes. One common method involves a halogen-lithium exchange followed by quenching with a borate (B1201080) ester. researchgate.net For example, a 4-bromo-1-cyclohexyl-1H-pyrazole (obtained from the 4-ol) could be treated with n-butyllithium at low temperature, followed by the addition of triisopropyl borate or isopropoxyboronic acid pinacol ester. Subsequent workup would yield the desired 1-cyclohexyl-1H-pyrazol-4-ylboronic acid derivative.

This boronic ester is a key intermediate, particularly for Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to construct complex biaryl structures. This approach significantly enhances the molecular complexity and allows for the systematic exploration of the chemical space around the pyrazole scaffold.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial in drug design for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. alrasheedcol.edu.iq

In the context of pyrazole (B372694) derivatives, docking studies have been extensively used to screen for potential inhibitors of various protein targets. nih.govresearchgate.net For instance, studies on pyrazole derivatives have been conducted against targets like receptor tyrosine kinases and other protein kinases, which are implicated in diseases such as cancer and cardiovascular disorders. nih.govnih.gov These computational analyses help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole ligand and the active site residues of the target protein. nih.gov

Although no specific docking studies for 1-cyclohexyl-1H-pyrazol-4-ol were found, data from related pyrazole derivatives can be used to infer potential interactions. The cyclohexyl group would likely engage in hydrophobic interactions, while the hydroxyl and pyrazole nitrogen atoms could act as hydrogen bond donors or acceptors.

Table 1: Example Molecular Docking Results for Pyrazole Derivatives Against Various Protein Kinases

| Derivative | Target Protein | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | Arg137, Leu263 |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | 2VTO | -10.35 | Leu83, Lys33 |

Source: Data extrapolated from studies on similar pyrazole derivatives. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, molecular orbitals, and reactivity of molecules. researchgate.net These calculations can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

For pyrazole derivatives, DFT calculations have been employed to study their molecular properties and reaction mechanisms. researchgate.net These theoretical investigations help in understanding the electronic effects of different substituents on the pyrazole ring. For this compound, such calculations would likely show the distribution of electron density, with the nitrogen and oxygen atoms being regions of higher electron density. The HOMO-LUMO energy gap is a key parameter that can be correlated with the chemical reactivity and stability of the molecule. researchgate.net

Table 2: Predicted Electronic Properties of a Model Pyrazole Compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.3 eV |

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 2.8 D |

Note: These are hypothetical values for a representative pyrazole derivative calculated at the B3LYP/6-31G(d) level of theory and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. nih.gov The cyclohexane ring in this compound is known to adopt a stable chair conformation. nih.gov The orientation of the pyrazole ring relative to the cyclohexyl group (axial vs. equatorial) would be a key aspect of its conformational landscape.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. alrasheedcol.edu.iq By simulating the movements of atoms, MD can explore the conformational space of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For pyrazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. alrasheedcol.edu.iq

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Theoretical calculations of NMR spectra for pyrazole derivatives have shown good agreement with experimental data. researchgate.net For this compound, computational predictions would help in assigning the signals in its ¹H and ¹³C NMR spectra to specific atoms in the molecule. Similarly, predicted IR spectra can help identify characteristic vibrational modes associated with functional groups like the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazole ring, and the C-H stretches of the cyclohexyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are often expressed as mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to the observed activity. researchgate.net

Numerous QSAR studies have been performed on various series of pyrazole derivatives to model their anticancer, anti-inflammatory, and antimicrobial activities. researchgate.net These models help in identifying the key structural features that are important for a particular biological activity and can be used to predict the activity of new, unsynthesized compounds. A QSAR model for a series of compounds including this compound could help in optimizing its structure to enhance a desired biological effect. The model would likely include descriptors related to the size and hydrophobicity of the cyclohexyl group and the hydrogen bonding capacity of the hydroxyl group.

Table 3: Example of Molecular Descriptors Used in QSAR Studies of Pyrazole Analogs

| Descriptor | Description | Typical Influence on Activity |

| LogP | Logarithm of the octanol-water partition coefficient | Correlates with hydrophobicity and membrane permeability |

| Molecular Weight (MW) | The mass of the molecule | Relates to size and steric effects |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms bonded to electronegative atoms | Important for specific interactions with biological targets |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms with lone pairs | Important for specific interactions with biological targets |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Relates to drug transport properties |

Source: General descriptors commonly used in QSAR modeling. researchgate.net

Structure Activity Relationship Sar Investigations of 1 Cyclohexyl 1h Pyrazol 4 Ol Scaffolds

Influence of the Cyclohexyl Moiety on Biological Activity

The N1-substituent of the pyrazole (B372694) ring plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the scaffold. The incorporation of a cyclohexyl group at this position introduces specific characteristics that significantly influence biological activity.

Lipophilicity and Apolar Interactions: The cyclohexyl moiety is a non-polar, lipophilic group. This increased lipophilicity can enhance the compound's ability to cross cellular membranes and the blood-brain barrier, which can be advantageous for targets within the central nervous system. In SAR studies of related pyrazolone (B3327878) compounds, it has been observed that apolar moieties can lead to better biological activity compared to polar substituents frontiersin.org. The cyclohexyl group can engage in favorable van der Waals and hydrophobic interactions within the target's binding pocket, potentially increasing ligand affinity and potency.

Size, Shape, and Conformational Flexibility: The size and bulk of the cyclohexyl ring are critical determinants of how the ligand fits into its target protein. The chair and boat conformations of the cyclohexyl ring provide a three-dimensional structure that can be optimized to complement the topology of the binding site. This contrasts with a flat aromatic ring, offering different spatial orientations. In some series of pyrazole derivatives, the presence of a cyclohexyl group has been found to be essential for specific biological activities, such as anti-DENV (Dengue virus) activity, highlighting its importance in specific ligand-target recognition.

Role of the Pyrazol-4-ol Core in Ligand-Target Interactions

The pyrazol-4-ol core is a key pharmacophore, providing essential functionalities for molecular recognition and binding. nih.govglobalresearchonline.net Its aromatic nature and the presence of hydrogen-bonding groups allow for a variety of interactions with biological targets. globalresearchonline.net

Hydrogen Bonding Capabilities: The pyrazole ring itself contains two nitrogen atoms with distinct properties. The N1-H (pyrrole-like) nitrogen can act as a hydrogen bond donor, while the N2 (pyridine-like) nitrogen serves as a hydrogen bond acceptor. The hydroxyl (-OH) group at the C4 position is a critical functional group that can act as both a hydrogen bond donor and acceptor. These hydrogen bonding capabilities are fundamental for anchoring the ligand within the active site of a receptor or enzyme, contributing significantly to binding affinity.

Aromaticity and Bioisosterism: The pyrazole ring is an aromatic heterocycle that can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Furthermore, the pyrazole nucleus is often considered a bioisostere for other aromatic rings like benzene (B151609) or phenol. This substitution can improve physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.

Impact of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the 1-cyclohexyl-1H-pyrazol-4-ol scaffold allows for the fine-tuning of its biological profile, affecting both potency and selectivity for its intended target.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the acidity and basicity of the core, influencing ionization state and interaction strength.

Electron-donating groups (EDGs) , such as methyl or methoxy (B1213986) groups, can increase the electron density of the pyrazole ring, potentially enhancing interactions with electron-deficient areas of the binding site.

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl, Br) or nitro groups, decrease the ring's electron density. Halogen substituents can also form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity. nih.gov In some pyrazole series, EWGs have been shown to enhance antioxidant or anti-inflammatory properties.

The following table illustrates the hypothetical impact of different substituents at the C3 and C5 positions on the biological activity of a this compound scaffold, based on general SAR principles.

| Compound ID | C3-Substituent | C5-Substituent | Predicted Potency | Rationale |

| A-1 | -H | -H | Baseline | Unsubstituted reference compound. |

| A-2 | -CH₃ | -H | Increased | Small, lipophilic group may improve hydrophobic interactions. |

| A-3 | -CF₃ | -H | Increased | Strong EWG can alter electronics; potential for specific interactions. |

| A-4 | -H | -Phenyl | Variable | Bulky group may enhance binding through new interactions or cause steric clash. |

| A-5 | -Cl | -Cl | Increased | EWGs can enhance activity; potential for halogen bonding. |

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of atoms and functional groups in the this compound scaffold has a profound effect on its interaction with chiral biological macromolecules like proteins.

Positional Isomerism: The regiochemistry of substituents is crucial. For instance, during the synthesis of unsymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated isomers can be formed, which may possess vastly different biological activities. hilarispublisher.com Furthermore, moving the hydroxyl group from the C4 position to C3 or C5 would create positional isomers with different electronic distributions and hydrogen bonding patterns, drastically altering their binding modes and biological effects.

Stereochemical Effects:

At the Pyrazole Core: If a stereocenter is introduced on the pyrazole ring or its substituents, the resulting enantiomers or diastereomers can exhibit different potencies and efficacies. Studies on analogous aryl pyrazole scaffolds have demonstrated that stereochemistry plays a significant role in activity. For example, in one series of non-steroidal anti-inflammatory compounds, the si isomer, characterized by an upward-facing hydroxyl group, was found to be considerably more active than its corresponding re isomer.

On the Cyclohexyl Ring: Substituents on the cyclohexyl ring can exist as cis or trans diastereomers. These isomers will have different three-dimensional shapes and may orient key interacting groups differently, leading to variations in binding affinity. The axial or equatorial position of a substituent can also influence how the molecule fits into a binding pocket.

These stereochemical considerations are critical for optimizing the pharmacological profile of this compound derivatives, as one stereoisomer often accounts for the majority of the desired biological activity.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Green Chemistry Approaches

Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on harsh reaction conditions, hazardous organic solvents, and high temperatures, which are both environmentally detrimental and costly. benthamdirect.comresearchgate.net Consequently, a major thrust in future research is the development of eco-friendly and economically viable synthetic protocols. researchgate.net The principles of green chemistry—such as waste minimization, use of renewable resources, and energy efficiency—are central to this endeavor. thieme-connect.com

Key green chemistry strategies applicable to the synthesis of pyrazole derivatives include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.comresearchgate.netmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, for instance by grinding solid reactants, minimizes the use and disposal of volatile organic compounds (VOCs). benthamdirect.comresearchgate.net

Use of Green Solvents: When a solvent is necessary, water is an ideal green solvent, and its use in the synthesis of pyrazoles is a growing area of research. researchgate.netthieme-connect.com

Catalyst Innovation: The development and use of recyclable or heterogeneous catalysts, such as nano-catalysts, can improve reaction efficiency and simplify product purification. thieme-connect.comnih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for creating complex molecules like functionalized pyrazoles, adhering to the principles of atom and step economy. mdpi.comarkat-usa.org

| Approach | Traditional Method | Green Alternative | Key Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication researchgate.netmdpi.com | Reduced reaction time, lower energy consumption |

| Solvents | Volatile organic solvents (e.g., methanol, DMF) nih.govresearchgate.net | Water, solvent-free conditions (grinding) benthamdirect.comresearchgate.netthieme-connect.com | Reduced environmental impact, improved safety |

| Catalysts | Homogeneous acids/bases | Heterogeneous catalysts (e.g., nano-ZnO, montmorillonite K10), recyclable catalysts nih.govthieme-connect.commdpi.com | Easy separation and reuse, reduced waste |

| Reaction Type | Multi-step synthesis | One-pot, multicomponent reactions (MCRs) mdpi.com | Increased efficiency, time and resource savings |

Exploration of Advanced Functionalization Strategies for Enhanced Bioactivity

The biological activity of the pyrazole core is highly dependent on the nature and position of its substituents. researchgate.net Advanced functionalization involves the strategic introduction of specific chemical groups onto the 1-cyclohexyl-1H-pyrazol-4-ol backbone to modulate its physicochemical properties and enhance its interaction with biological targets. Transition-metal-catalyzed C-H functionalization is a powerful tool that allows for the direct installation of various groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org

Future functionalization strategies will likely focus on:

Fluorine Incorporation: Adding fluorine atoms or fluoroalkyl groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov

N-Alkylation and N-Arylation: Modifying the nitrogen atoms of the pyrazole ring can influence the compound's electronic properties and steric profile, which is crucial for pharmacological activity. nih.gov

Introduction of Amine and Boryl Groups: The installation of amino and boryl functionalities can provide new handles for further chemical modification or act as key interaction points with biological targets. nih.gov

Hybrid Molecule Design: Combining the pyrazole scaffold with other known pharmacophores (e.g., triazoles, thiazoles, quinazolines) can lead to hybrid compounds with novel or dual-action mechanisms of action. researchgate.netmdpi.comuran.ua

| Functionalization Strategy | Target Moiety | Potential Impact on Bioactivity | Example Reference |

|---|---|---|---|

| Fluorination | Pyrazole ring or cyclohexyl group | Enhanced metabolic stability, improved binding affinity nih.gov | nih.gov |

| N-Arylation/Alkylation | Pyrazole ring nitrogen | Modulation of electronic properties and target specificity nih.gov | nih.gov |

| Amination | Pyrazole ring carbon | Introduction of hydrogen bond donors/acceptors, new synthetic handles nih.gov | nih.gov |

| Borylation | Pyrazole ring carbon | Enables further cross-coupling reactions for diversification | nih.gov |

| Hybridization | Entire this compound scaffold | Creation of multi-target ligands or compounds with novel mechanisms mdpi.comuran.ua | mdpi.comuran.ua |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research should integrate AI and ML in the following areas:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of pyrazole derivatives with their biological activities, enabling the design of new compounds with improved potency. peerj.com

Virtual Screening and Molecular Docking: AI-driven platforms can screen large virtual libraries of pyrazole compounds against specific biological targets to identify promising candidates for synthesis and testing. peerj.com Molecular docking studies can predict the binding modes and affinities of these compounds within the active sites of target proteins. nih.govrsc.org

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired pharmacological properties, expanding the chemical space for exploration. peerj.com

Synthesis Prediction: AI tools can assist chemists by predicting optimal synthetic routes, potentially leading to more efficient and sustainable methods for producing compounds like this compound. digitellinc.com

| AI/ML Application | Description | Potential Outcome for Pyrazole Research |

|---|---|---|

| Virtual Screening | Computationally screening large compound libraries against a biological target. peerj.com | Rapid identification of pyrazole derivatives with high predicted binding affinity. |

| QSAR Modeling | Developing models that link a compound's structure to its activity. peerj.com | Prioritization of synthetic targets and design of more potent analogs. |

| Molecular Dynamics Simulations | Simulating the movement of a compound within a target's binding site over time. peerj.comrsc.org | Validation of docking poses and assessment of binding stability. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.net | Early-stage filtering of candidates with poor pharmacokinetic profiles. |

Expanding the Scope of In Vitro Biological Profiling and Target Identification

While pyrazole derivatives are known for a broad spectrum of biological activities—including anti-inflammatory, anticancer, and antimicrobial effects—the specific molecular targets for many of these compounds, including this compound, remain to be fully elucidated. mdpi.comnih.govresearchgate.netmdpi.comnih.gov Future research must involve broader in vitro screening and sophisticated target identification methods.

Key directions include:

Broad Kinase Profiling: Many pyrazole-containing drugs function as kinase inhibitors. rsc.orgnih.gov Screening this compound and its analogs against a large panel of kinases can identify specific targets relevant to diseases like cancer. researchgate.net

Enzyme Inhibition Assays: Evaluating the inhibitory activity against a diverse range of enzymes, such as α-glucosidase and α-amylase (relevant to diabetes) or cyclooxygenase (COX) enzymes (relevant to inflammation), can uncover new therapeutic applications. nih.govmdpi.com

Phenotypic Screening: Testing compounds in cell-based assays that model specific diseases can reveal biological activity without prior knowledge of the target.

Target Deconvolution: For compounds that show promising activity in phenotypic screens, techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify the specific protein(s) they interact with.

| Potential Therapeutic Area | Example Biological Targets | Relevant In Vitro Assays |

|---|---|---|

| Oncology | EGFR, VEGFR-2, CDKs, TBK1 mdpi.comrsc.orgnih.govresearchgate.net | Kinase inhibition assays, cell proliferation assays (e.g., MTT) on cancer cell lines mdpi.com |

| Inflammatory Diseases | COX-1, COX-2, TNF-α, IL-6 nih.gov | Enzyme immunoassays, protein denaturation inhibition assays mdpi.commdpi.com |

| Diabetes | α-glucosidase, α-amylase nih.govmdpi.com | Enzymatic activity assays |

| Infectious Diseases | Bacterial DNA gyrase, various viral enzymes researchgate.netmdpi.com | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains mdpi.comnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) researchgate.netekb.eg | Cholinesterase inhibition assays |

Q & A

Q. What are the established synthetic methodologies for 1-cyclohexyl-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation or substitution reactions. For example:

- Cyclocondensation : Reacting cyclohexyl hydrazine with β-keto esters or diketones under reflux in ethanol/acetic acid mixtures. Yields (60–85%) depend on stoichiometric ratios and temperature control .

- Vilsmeier-Haack Reaction : Used for introducing formyl groups to pyrazole rings, requiring POCl₃ and DMF at 0–5°C. Optimized conditions minimize side products .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?

- NMR : NMR identifies proton environments (e.g., cyclohexyl CH at δ 1.2–1.8 ppm, pyrazole protons at δ 6.2–7.5 ppm). NMR confirms carbonyl (C=O) at ~160 ppm .

- IR : Stretching vibrations for O–H (3400–3200 cm) and C=N (1600 cm) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., enol vs. keto) and confirms dihedral angles between substituents (e.g., cyclohexyl vs. pyrazole planes: <20°) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar byproducts .

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals (>90% recovery) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to assess tautomeric stability (e.g., enol form favored by 5–10 kcal/mol) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrazole’s N-atoms show strong hydrogen bonding with active sites .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for pyrazole derivatives?

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups mitigate these issues?

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution?

- Polar Solvents (DMSO, HO) : Stabilize enol form via H-bonding (enol:keto ratio = 4:1) .

- Nonpolar Solvents (Toluene) : Favor keto form (ratio = 1:3) due to reduced solvation.

- Temperature : Lower temperatures (<0°C) shift equilibrium toward enol (ΔG° ≈ -2 kcal/mol) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, considering structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.